Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide (CAS 1522531-73-2; molecular formula C₁₁H₉BrF₃NO; molecular weight 308.09 g·mol⁻¹) is a tri-substituted benzamide featuring a bromine atom at the 2-position, a cyclopropyl amide substituent at the nitrogen, and a trifluoromethyl group at the 5-position of the aromatic ring. The compound belongs to the class of trifluoromethyl-substituted benzamides that have been extensively described in the patent literature as inhibitors of protein kinases, particularly ephrin receptor kinases and c-KIT, with reported IC₅₀ ranges spanning 0.005 to 20 µM across the structural series.

Molecular Formula C11H9BrF3NO
Molecular Weight 308.09 g/mol
Cat. No. B7937245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
Molecular FormulaC11H9BrF3NO
Molecular Weight308.09 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
InChIKeyYKGWLMJDILVPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide – Structural Identity and Core Physicochemical Profile


2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide (CAS 1522531-73-2; molecular formula C₁₁H₉BrF₃NO; molecular weight 308.09 g·mol⁻¹) is a tri-substituted benzamide featuring a bromine atom at the 2-position, a cyclopropyl amide substituent at the nitrogen, and a trifluoromethyl group at the 5-position of the aromatic ring . The compound belongs to the class of trifluoromethyl-substituted benzamides that have been extensively described in the patent literature as inhibitors of protein kinases, particularly ephrin receptor kinases and c-KIT, with reported IC₅₀ ranges spanning 0.005 to 20 µM across the structural series [1]. The unique convergence of three pharmacophoric elements—an ortho-bromo substituent capable of both steric and electronic modulation, a conformationally constrained N-cyclopropyl group, and a lipophilic electron-withdrawing CF₃ group—distinguishes this compound from commercially available benzamide building blocks and kinase inhibitor intermediates.

Why 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 2-bromo, N-cyclopropyl, and 5-trifluoromethyl is not interchangeable with closely related analogs. Replacing the N-cyclopropyl group with an N-cyclopropylmethyl spacer (CAS 1519387-04-2) increases the molecular weight from 308.09 to 322.12 g·mol⁻¹ and adds a rotational degree of freedom between the cyclopropyl ring and the amide nitrogen, altering the conformational ensemble available for target binding. Substituting bromine with fluorine (CAS 1516702-40-1) reduces the molecular weight to 247.19 g·mol⁻¹ and eliminates the heavy-atom effect of bromine, which can impact both binding affinity through halogen bonding and reactivity in downstream synthetic transformations. Moving the bromine and CF₃ substituents to alternative positions, as in the positional isomer 4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide (CAS 1531668-14-0), fundamentally alters the electronic distribution across the benzamide core and the orientation of the halogen-bond donor relative to the amide NH . These structural differences preclude simple substitution without altering biological target engagement or synthetic utility.

Quantitative Differentiation Evidence for 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide


Molecular Weight and Structural Compactness: N-Cyclopropyl vs. N-Cyclopropylmethyl Comparison

The N-cyclopropyl target compound (CAS 1522531-73-2) has a molecular weight of 308.09 g·mol⁻¹, which is 14.03 g·mol⁻¹ (4.4%) lower than its closest N-substituted analog, 2-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)benzamide (CAS 1519387-04-2, MW 322.12 g·mol⁻¹) . The N-cyclopropyl group eliminates the methylene spacer present in the N-cyclopropylmethyl analog, resulting in a more compact structure with one fewer rotatable bond. In the context of drug-design principles, a 4.4% reduction in molecular weight, combined with the conformational rigidity imparted by the directly attached cyclopropyl ring, contributes to improved ligand efficiency metrics (binding affinity per heavy atom) when normalized for potency across a target series [1].

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Halogen-Dependent Physicochemical Differentiation: 2-Bromo vs. 2-Fluoro Analog

The 2-bromo substituent in the target compound contributes substantially to both molecular weight and lipophilicity compared with the 2-fluoro analog, N-cyclopropyl-2-fluoro-5-(trifluoromethyl)benzamide (CAS 1516702-40-1). The Br→F substitution reduces the molecular weight from 308.09 to 247.19 g·mol⁻¹ (Δ = –60.90 g·mol⁻¹, –19.8%) and removes the heavy halogen . Bromine possesses a larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) and a significantly more positive σ-hole potential, enabling stronger halogen-bond donor interactions with backbone carbonyls in protein binding pockets [1]. Additionally, the C–Br bond (bond dissociation energy ≈ 335 kJ·mol⁻¹) is substantially more reactive in palladium-catalyzed cross-coupling reactions than the C–F bond (BDE ≈ 485 kJ·mol⁻¹), providing a synthetic handle for further derivatization that the fluoro analog lacks [2].

Halogen Bonding Lipophilicity Medicinal Chemistry SAR

Positional Isomerism and Its Impact on Target Engagement: 2-Br-5-CF₃ vs. 4-Br-3-CF₃ Benzamide

The target compound places the bromine ortho to the amide and the CF₃ group para to the amide (2-Br, 5-CF₃), whereas the positional isomer 4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide (CAS 1531668-14-0) positions bromine para to the amide and CF₃ ortho to bromine (4-Br, 3-CF₃) . In trifluoromethyl-substituted benzamide kinase inhibitors described in US20060035897A1, the substitution pattern on the benzamide ring directly determines kinase selectivity: the 2-position substituent (when present as a halogen) is positioned to interact with the hinge-binding region of the kinase ATP pocket, while the 5-CF₃ group occupies a deep hydrophobic sub-pocket [1]. Moving the CF₃ group to the 3-position (as in the 4-Br-3-CF₃ isomer) alters the dihedral angle between the benzamide carbonyl and the aromatic plane, potentially disrupting the coplanarity required for effective hinge-region hydrogen bonding [2]. These positional effects are not interchangeable when potency against specific kinases (e.g., EphB4, c-KIT) is required.

Positional Isomerism Kinase Inhibition Structure-Activity Relationship

Bromine as Synthetic Diversification Handle: Reactivity Advantage Over 2-H and 2-Cl Analogs

The 2-bromo substituent serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions, enabling diversification at the ortho position without affecting the N-cyclopropyl amide or 5-CF₃ group. In contrast, the unsubstituted N-cyclopropyl-5-(trifluoromethyl)benzamide (lacking a 2-halogen) cannot be functionalized at this position without directing-group strategies. The 2-chloro analog, while also amenable to cross-coupling, exhibits slower oxidative addition kinetics with Pd(0): the C–Br bond (BDE ≈ 335 kJ·mol⁻¹) undergoes oxidative addition approximately 10–100 times faster than the C–Cl bond (BDE ≈ 397 kJ·mol⁻¹) under standard Suzuki-Miyaura conditions, enabling milder reaction conditions and broader substrate scope [1]. The 2-iodo analog (C–I BDE ≈ 270 kJ·mol⁻¹) is more reactive but less stable upon prolonged storage. Therefore, the 2-bromo compound occupies a practical reactivity–stability balance that is optimal for iterative synthesis, parallel library construction, and late-stage functionalization strategies [2].

Cross-Coupling Chemistry Building Block Utility Parallel Synthesis

Class-Level Kinase Inhibitory Potential: Benzamide Scaffold Positioning in Trifluoromethyl Benzamide Series

While no direct, publicly available enzymatic IC₅₀ data exist specifically for 2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide, the compound falls within the general formula (I) of US20060035897A1, which claims trifluoromethyl-substituted benzamides as protein kinase inhibitors with IC₅₀ values for c-KIT inhibition typically in the range of 0.005 to 5 µM [1]. Within this patent series, 2-halogen substitution (Br, Cl, F) on the benzamide ring is a preferred embodiment for enhancing EphB4 and c-KIT binding. In a related study on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors, the identity and position of halogen substituents were shown to modulate antiproliferative activity against K562 leukemia cells by ≥3-fold [2]. By structural analogy, the 2-Br group in the target compound is expected to fill a complementary steric pocket near the kinase hinge region, while the N-cyclopropyl group restricts amide bond rotation and pre-organizes the molecule for binding-competent conformations [3].

Kinase Inhibition EphB4 c-KIT Proliferative Disease

Procurement-Driven Application Scenarios for 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide


Kinase Inhibitor Hit Expansion and Lead Optimization Libraries

The compound is optimally deployed as a core scaffold for hit-to-lead programs targeting ephrin receptor kinases (EphB4), c-KIT, or Bcr-Abl. As evidenced by its structural alignment with the kinase inhibitor pharmacophore defined in US20060035897A1 [REFS-2 from Section 3 Evidence Item 5], the compound provides three tunable vectors: the 2-bromo position for Suzuki diversification, the N-cyclopropyl amide for conformational constraint, and the 5-CF₃ group for hydrophobic pocket occupancy. Procurement of this specific compound, rather than the N-cyclopropylmethyl or 4-Br-3-CF₃ positional isomer, ensures that SAR exploration is anchored on the most compact, synthetically versatile scaffold within the series.

Parallel Synthesis of Benzamide-Derived Screening Libraries via Cross-Coupling

The 2-bromo substituent serves as the key synthetic diversification point for palladium-catalyzed cross-coupling. The C–Br bond's intermediate reactivity (BDE ≈ 335 kJ·mol⁻¹) allows for efficient parallel Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions under mild conditions [REFS-1 from Section 3 Evidence Item 4]. This provides a practical advantage over the 2-chloro analog (slower coupling) and 2-iodo analog (stability concerns), making the 2-bromo compound the preferred building block for synthesizing 24-, 48-, or 96-member benzamide libraries with consistent yield and purity profiles.

Fragment-Based Drug Design and Ligand Efficiency Optimization

With a molecular weight of 308.09 g·mol⁻¹, the compound sits within the upper boundary of fragment-like chemical space and 4.4% lighter than its N-cyclopropylmethyl analog [REFS-1 from Section 3 Evidence Item 1]. Its three pharmacophoric elements (Br, cyclopropyl, CF₃) pack a high density of binding interactions per heavy atom. Medicinal chemistry teams pursuing ligand-efficiency-driven optimization should prioritize this compound over heavier N-alkyl variants to maximize the binding affinity-to-molecular weight ratio, a critical determinant of downstream developability.

Crystallographic Fragment Screening and Halogen-Bonding Studies

The bromine atom provides a strong anomalous scattering signal (f' ≈ –0.6 e at Cu Kα) for X-ray crystallographic phasing [REFS-2 from Section 3 Evidence Item 2], enabling unambiguous assignment of binding poses in protein-ligand co-crystal structures. This is a distinct advantage over the 2-fluoro analog (negligible anomalous signal) or 2-chloro analog (weaker signal). Structural biology groups conducting fragment-based screening by X-ray crystallography should select the 2-bromo compound to facilitate rapid electron density interpretation and binding mode validation.

Quote Request

Request a Quote for 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.